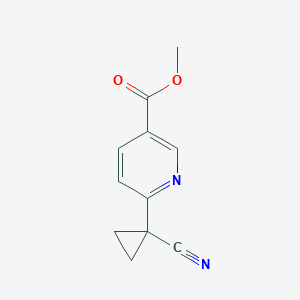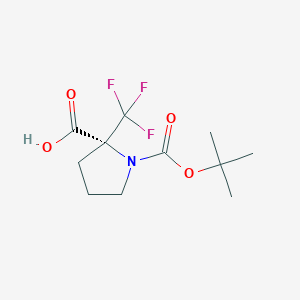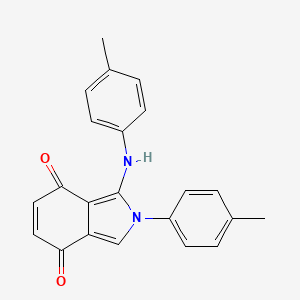
2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione is an organic compound known for its unique chemical structure and properties. This compound features a core isoindole structure substituted with p-tolyl groups, making it an interesting subject for various chemical and pharmaceutical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an appropriate amine.
Substitution with p-Tolyl Groups: The introduction of p-tolyl groups is achieved through electrophilic aromatic substitution reactions. This step often requires the use of catalysts such as Lewis acids to facilitate the substitution.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the isoindole-4,7-dione structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the dione structure to dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures and solvent conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the reagents used.
科学研究应用
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-3,5-dione: Similar structure but different substitution pattern.
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,6-dione: Another isomer with different substitution positions.
Uniqueness
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
79482-91-0 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-(4-methylanilino)-2-(4-methylphenyl)isoindole-4,7-dione |
InChI |
InChI=1S/C22H18N2O2/c1-14-3-7-16(8-4-14)23-22-21-18(19(25)11-12-20(21)26)13-24(22)17-9-5-15(2)6-10-17/h3-13,23H,1-2H3 |
InChI 键 |
PUPMATJMCQGVGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=O)C3=CN2C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


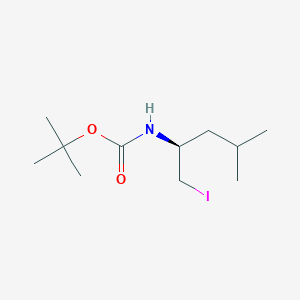
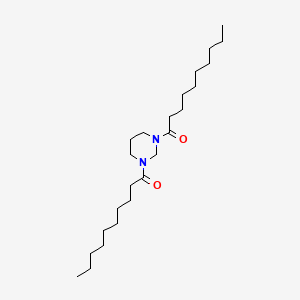
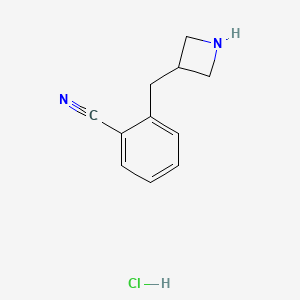
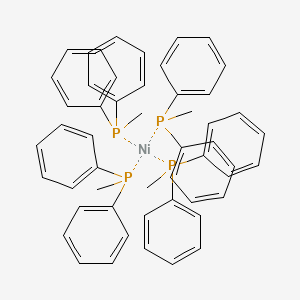
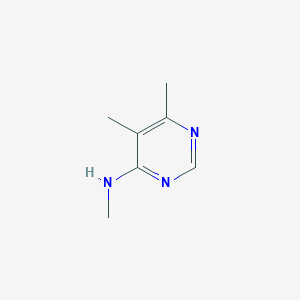

![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)
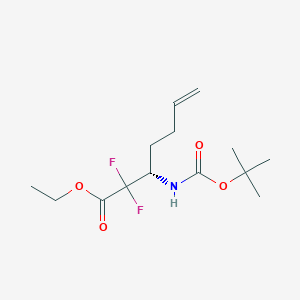
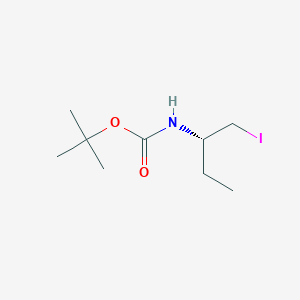
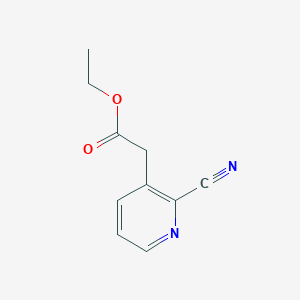
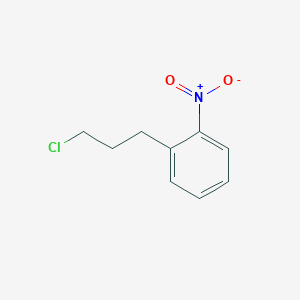
![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
